molecular formula C5H9NO B13011369 2-Oxabicyclo[3.1.0]hexan-6-amine

2-Oxabicyclo[3.1.0]hexan-6-amine

Katalognummer: B13011369
Molekulargewicht: 99.13 g/mol
InChI-Schlüssel: XASIPMMDCAZCGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxabicyclo[3.1.0]hexan-6-amine is a heterocyclic compound with the molecular formula C5H9NO. It is characterized by a bicyclic structure containing an oxygen atom and an amine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[3.1.0]hexan-6-amine typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru(II)). This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to form bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to yield the desired bicyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale synthesis would likely involve optimizing the aforementioned synthetic routes for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Oxabicyclo[3.1.0]hexan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxylamines or amides.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for nucleophilic substitution often involve the use of alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydroxylamines or amides.

Wissenschaftliche Forschungsanwendungen

2-Oxabicyclo[3.1.0]hexan-6-amine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Oxabicyclo[3.1.0]hexan-6-amine exerts its effects is largely dependent on its interactions with molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing pathways such as neurotransmission or enzyme activity. The bicyclic structure may also contribute to its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Oxabicyclo[3.1.0]hexan-6-amine is unique due to the presence of both an oxygen atom and an amine group within its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C5H9NO

Molekulargewicht

99.13 g/mol

IUPAC-Name

2-oxabicyclo[3.1.0]hexan-6-amine

InChI

InChI=1S/C5H9NO/c6-4-3-1-2-7-5(3)4/h3-5H,1-2,6H2

InChI-Schlüssel

XASIPMMDCAZCGK-UHFFFAOYSA-N

Kanonische SMILES

C1COC2C1C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.